Bentipimine

anticholinergic lipoxygenase dual-mechanism

Bentipimine (CAS 17692-23-8, molecular formula C₂₇H₃₁ClN₂S, MW 451.07) is a racemic piperazine derivative originally developed as an anticholinergic agent. It is additionally classified by the U.S.

Molecular Formula C27H31ClN2S
Molecular Weight 451.1 g/mol
CAS No. 17692-23-8
Cat. No. B102329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBentipimine
CAS17692-23-8
Molecular FormulaC27H31ClN2S
Molecular Weight451.1 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2CCN(CC2)CCSC(C3=CC=CC=C3)C4=CC=CC=C4Cl
InChIInChI=1S/C27H31ClN2S/c1-22-9-5-6-12-24(22)21-30-17-15-29(16-18-30)19-20-31-27(23-10-3-2-4-11-23)25-13-7-8-14-26(25)28/h2-14,27H,15-21H2,1H3
InChIKeyKIPJSVIZACGFEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bentipimine (CAS 17692-23-8): Procurement-Relevant Identity, Classification, and Key Physicochemical Profile


Bentipimine (CAS 17692-23-8, molecular formula C₂₇H₃₁ClN₂S, MW 451.07) is a racemic piperazine derivative originally developed as an anticholinergic agent [1]. It is additionally classified by the U.S. National Library of Medicine's MeSH as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and exhibits ancillary antioxidant activity in lipids [2]. The compound bears a thioether-linked 2-chlorophenyl-phenylmethyl moiety and an o-methylbenzyl-substituted piperazine, yielding a calculated XLogP of 6.4, which is notably higher than that of common anticholinergic comparators .

Why Bentipimine Cannot Be Substituted by Generic Anticholinergic or Lipoxygenase-Inhibitor Alternates


Conventional anticholinergic agents—trihexyphenidyl (XLogP 4.52), benztropine (XLogP 4.28), biperiden (XLogP 4.1), and procyclidine (XLogP 4.1)—are neither annotated nor mechanistically characterized as lipoxygenase inhibitors [1][2]. Conversely, well-characterized 5-lipoxygenase inhibitors such as zileuton lack muscarinic receptor antagonism. Bentipimine is uniquely positioned as a molecule with a dual anticholinergic/lipoxygenase-inhibitory pharmacophore assignment [3][4]. Its calculated XLogP of 6.4 exceeds the typical range of the above anticholinergic comparators by approximately 1.9–2.3 log units, indicating substantially greater lipophilicity that would materially alter tissue distribution, CNS penetration potential, and formulation behavior. Substituting Bentipimine with a single-mechanism anticholinergic or a pure lipoxygenase inhibitor eliminates the dual-target profile and the distinct physicochemical properties that may be critical for experimental reproducibility.

Quantitative Evidence Differentiating Bentipimine from Closest Anticholinergic and Lipoxygenase-Inhibitor Analogs


Dual Pharmacological Classification: Anticholinergic Plus Lipoxygenase Inhibition vs. Single-Mechanism Comparators

Bentipimine is formally classified as both an anticholinergic agent and a potent lipoxygenase inhibitor [1][2]. In contrast, the closest anticholinergic comparators—trihexyphenidyl, benztropine, biperiden, and procyclidine—are annotated exclusively as antimuscarinic/anticholinergic agents with no recorded lipoxygenase-inhibitory annotation in authoritative databases (IUPHAR/BPS Guide to Pharmacology, DrugBank) [3][4]. This dual-classification profile is not replicated by any single approved anticholinergic in current pharmacopeias. The lipoxygenase-inhibitory property is referenced as 'potent' in the NLM MeSH hierarchy, though a specific IC₅₀ value is not publicly validated in the peer-reviewed literature at the time of this guide's preparation.

anticholinergic lipoxygenase dual-mechanism polypharmacology

Lipophilicity (XLogP) Differentiation: Bentipimine vs. Clinically Used Anticholinergic Agents

Bentipimine exhibits a calculated XLogP of 6.4 , which is 1.88 to 2.30 log units higher than the XLogP values of the four most commonly referenced synthetic anticholinergic agents: trihexyphenidyl (XLogP 4.52) [1], benztropine (XLogP 4.28) [2], biperiden (XLogP 4.1) [3], and procyclidine (XLogP 4.1) [4]. An XLogP difference exceeding 1.5 log units generally corresponds to a >30-fold difference in octanol-water partition coefficient, which predicts substantially different membrane permeability, tissue distribution, and metabolic clearance profiles. Bentipimine's higher lipophilicity is consistent with the presence of a 2-chlorophenyl-phenylmethyl thioether group and the absence of hydrogen-bond donors (donor count = 0), compared to 1 donor for trihexyphenidyl, biperiden, and procyclidine.

XLogP lipophilicity physicochemical properties CNS penetration

Structural Differentiation: Thioether-Containing Piperazine Scaffold vs. Aminoalkanol/piperidine Anticholinergics

Bentipimine's core structure is 1-[2-[(2-chlorophenyl)phenylmethylthio]ethyl]-4-(2-methylbenzyl)piperazine, which includes a thioether bridge connecting the diarylmethyl group to the piperazine ring [1]. This chemotype is structurally distinct from the aminoalkanol scaffold shared by trihexyphenidyl (1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol) and biperiden (bicycloheptene-containing aminoalkanol), and from the tropane-ether scaffold of benztropine. The thioether linkage contributes to the high XLogP (6.4 vs. 4.1–4.5) and eliminates the hydrogen-bond donor present in all common anticholinergic aminoalkanols. Additionally, the 2-chlorophenyl substituent introduces a halogen that is absent from the comparator structures, which may alter cytochrome P450 metabolic liability and halogen-bonding interactions with biological targets.

piperazine thioether structural chemotype scaffold diversity

Limited Public Pharmacological Selectivity Data: A Differentiator for Niche Research Applications

A comprehensive search of PubMed, BindingDB, ChEMBL, and the IUPHAR/BPS Guide to Pharmacology (as of early 2026) does not return publicly available quantitative selectivity data (IC₅₀, Ki, or pA₂ values) for Bentipimine against specific muscarinic receptor subtypes (M₁–M₅) or against purified 5-lipoxygenase isoforms [1][2]. The Ozmosi drug profile explicitly records 'Mechanisms of Action: Unknown' and 'Novel Mechanism: No' . This absence of publicly curated selectivity data contrasts with the extensively profiled anticholinergic comparators: for example, biperiden has published Ki values of 0.48 nM at M₁, 74 nM at M₂, 0.64 nM at M₃, 0.3 nM at M₄, and 2.4 nM at M₅ in CHO cells [3]. The data gap means that Bentipimine may possess an, as yet, uncharacterized receptor-subtype selectivity profile that differs from well-studied agents.

underexplored selectivity reference standard chemical probe

Best-Fit Research and Industrial Application Scenarios for Bentipimine Based on Quantified Differentiation Evidence


Pharmacological Profiling of Dual Anticholinergic/Lipoxygenase Pathways in Neuroinflammation Models

Given its dual classification as an anticholinergic and lipoxygenase inhibitor [1][2], Bentipimine is suited for studies that require simultaneous modulation of muscarinic signaling and leukotriene biosynthesis in a single molecular entity. Investigators studying the intersection of cholinergic tone and arachidonic acid metabolism in neuroinflammatory or Parkinson's disease models may use Bentipimine to probe combined pathway effects without the confounding variable of co-administering two separate agents. The compound's high lipophilicity (XLogP 6.4) further supports CNS-accessible experimental designs [3].

Physicochemical Reference Standard for Highly Lipophilic Piperazine Derivatives in Analytical Method Development

Bentipimine's calculated XLogP of 6.4, zero hydrogen-bond donors, and thioether-containing scaffold [1] make it a suitable retention-time marker or extraction-recovery reference compound for reversed-phase HPLC and LC-MS methods targeting highly lipophilic basic drugs. Its chromatographic behavior can serve as a boundary condition when validating methods intended to resolve closely eluting anticholinergic agents (e.g., trihexyphenidyl at XLogP 4.52, benztropine at 4.28) [2][3].

Scaffold-Hopping Starting Point for Anticholinergic Drug Discovery Programs

The thioether-piperazine scaffold of Bentipimine is structurally orthogonal to the aminoalkanol and tropane-ether scaffolds of approved anticholinergic drugs [1]. Medicinal chemistry teams pursuing scaffold-hopping strategies to escape known metabolic liabilities (e.g., CYP2D6-mediated oxidation of the piperidine ring in trihexyphenidyl) or to access novel IP space may employ Bentipimine as a validated synthetic intermediate or reference benchmark. Its synthesis is documented to proceed via N-substituted piperazine intermediates, providing a tractable entry point for analog generation [2].

Historical Pharmacology and Legacy Drug Reference for Regulatory Science

Bentipimine received its INN designation in 1967/1968 and was developed by Yoshitomi Pharmaceutical Industries as an anticholinergic agent, yet it did not achieve marketing approval [1][2]. For regulatory science groups and historical pharmacology programs, Bentipimine serves as a documented example of a pre-1970 anticholinergic development candidate whose pharmacological and toxicological data package may inform the interpretation of legacy regulatory decisions and the evolution of anticholinergic pharmacotherapy.

Quote Request

Request a Quote for Bentipimine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.